molecular formula C19H30N2O3 B5590482 N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide

N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide

Cat. No.: B5590482
M. Wt: 334.5 g/mol
InChI Key: RCOPUSSWFHJKJR-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide involves multiple steps, starting from readily available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reaction conditions such as temperature control and inert atmosphere .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to changes in cellular processes and pathways, ultimately resulting in the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other nitrogen-containing heterocyclic compounds and benzamide derivatives, such as:

Uniqueness

N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide is unique due to its specific structural features, such as the combination of the pyrrolidine ring with the benzamide moiety and the presence of ethoxy and hydroxy groups. These structural characteristics contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

N-[(3S,4S)-4-ethoxy-1-methylpyrrolidin-3-yl]-4-(3-hydroxy-3-methylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-5-24-17-13-21(4)12-16(17)20-18(22)15-8-6-14(7-9-15)10-11-19(2,3)23/h6-9,16-17,23H,5,10-13H2,1-4H3,(H,20,22)/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOPUSSWFHJKJR-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1NC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCO[C@H]1CN(C[C@@H]1NC(=O)C2=CC=C(C=C2)CCC(C)(C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.